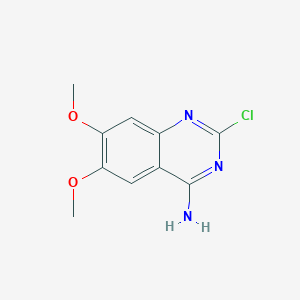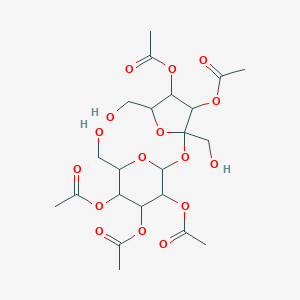
2,3,3',4,4'-Penta-O-acetylsucrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3’,4,4’-Penta-O-acetylsucrose is a derivative of sucrose, where five hydroxyl groups are replaced by acetyl groups. This compound is often used as an intermediate in the synthesis of sucralose, a widely used artificial sweetener. The molecular formula of 2,3,3’,4,4’-Penta-O-acetylsucrose is C22H32O16, and it has a molecular weight of 552.48 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’-Penta-O-acetylsucrose typically involves the selective acetylation of sucrose. One common method is the reaction of sucrose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the desired positions .
Industrial Production Methods: In industrial settings, the production of 2,3,3’,4,4’-Penta-O-acetylsucrose involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,3’,4,4’-Penta-O-acetylsucrose can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield sucrose and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: Sucrose and acetic acid.
Oxidation: Carboxylic acids.
Substitution: Derivatives with new functional groups replacing the acetyl groups.
Wissenschaftliche Forschungsanwendungen
2,3,3’,4,4’-Penta-O-acetylsucrose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sucralose and other sucrose derivatives.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to sucrose.
Industry: Utilized in the production of artificial sweeteners and other food additives.
Wirkmechanismus
The mechanism of action of 2,3,3’,4,4’-Penta-O-acetylsucrose involves its interaction with various molecular targets. In the synthesis of sucralose, the compound undergoes selective chlorination and deacetylation to yield the final sweetener product. The acetyl groups play a crucial role in protecting specific hydroxyl groups during the chlorination process, ensuring the selective formation of sucralose .
Vergleich Mit ähnlichen Verbindungen
2,3,4,3’,4’-Penta-O-acetylsucrose: Another acetylated derivative of sucrose used in the synthesis of sucralose.
2,3,6,3’,4’-Penta-O-acetylsucrose: An isomer of 2,3,3’,4,4’-Penta-O-acetylsucrose, also used in sucralose synthesis.
Uniqueness: 2,3,3’,4,4’-Penta-O-acetylsucrose is unique due to its specific acetylation pattern, which provides selective protection during chemical reactions. This selectivity is crucial for the efficient synthesis of sucralose, making it a valuable intermediate in the production of this high-intensity sweetener .
Eigenschaften
CAS-Nummer |
34382-02-0 |
|---|---|
Molekularformel |
C22H32O16 |
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1 |
InChI-Schlüssel |
UMOFHQSJMUINFR-ZQNATQRZSA-N |
SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)CO)CO |
Kanonische SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
Key on ui other cas no. |
34382-02-0 |
Synonyme |
3,4-Di-O-acetyl-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4-Τriacetate; 2,3,3’,4,4’-Pentaacetatesucrose; 2,3,3’,4,4’-Penta-O-acetylsucrose; 2,3,4,3’,4’-Pentaacetylsucrose; 4-PAS; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)
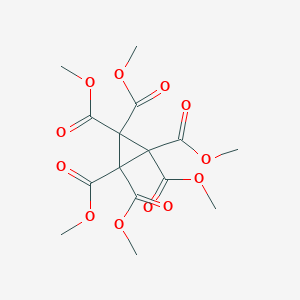
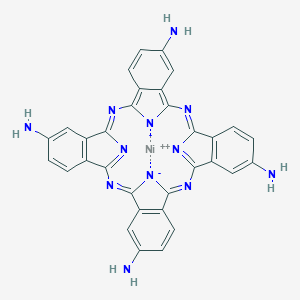
![(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B18909.png)

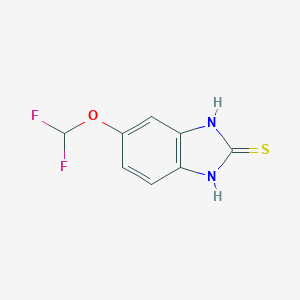
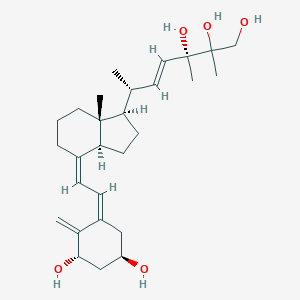

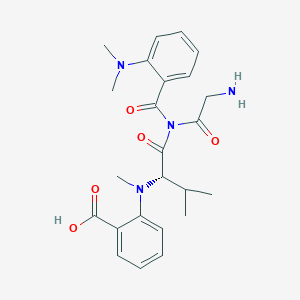
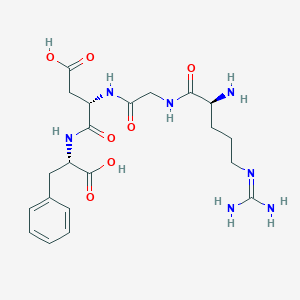

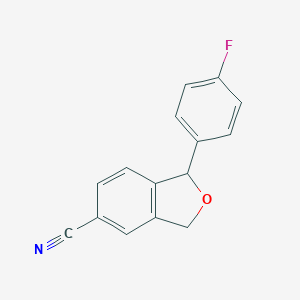
![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)
